molecular formula C15H18O7 B589709 alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester CAS No. 1329795-85-8

alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester

Cat. No.: B589709
CAS No.: 1329795-85-8
M. Wt: 310.302
InChI Key: MYSPBIJSPHHIPX-UHFFFAOYSA-N
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Description

Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester is a synthetic organic compound known for its applications in various scientific fields It is characterized by its complex molecular structure, which includes acetyl and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester typically involves multiple steps, starting from vanillylmandelic acid. The process includes acetylation and esterification reactions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The esterification step involves the reaction of the intermediate product with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in metabolic studies and as a tracer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic marker.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The acetyl and ethyl ester groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Vanillylmandelic Acid: A precursor in the synthesis of Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester.

    4-Hydroxy-3-methoxy-mandelic Acid Ethyl Ester: A structurally similar compound with different functional groups.

    Alpha,4-Diacetoxy-3-methoxy-benzeneacetic Acid Ethyl Ester: Another related compound with similar applications.

Uniqueness

This compound is unique due to its specific combination of acetyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-acetyloxy-2-(4-acetyloxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-5-20-15(18)14(22-10(3)17)11-6-7-12(21-9(2)16)13(8-11)19-4/h6-8,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSPBIJSPHHIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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